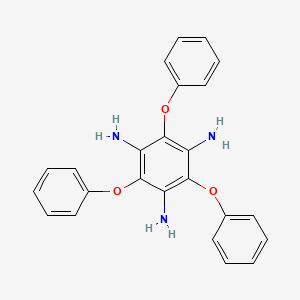
2,4,6-Triphenoxybenzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenoxybenzene-1,3,5-triamine is an organic compound characterized by the presence of three phenoxy groups attached to a benzene ring, which is further substituted with three amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine typically involves the nucleophilic substitution of cyanuric chloride with phenol derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenoxybenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The phenoxy groups can be reduced to phenol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, where the phenoxy or amino groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the phenoxy groups can yield phenol derivatives .
Applications De Recherche Scientifique
2,4,6-Triphenoxybenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenoxybenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but with triazine instead of benzene.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups similar to 2,4,6-Triphenoxybenzene-1,3,5-triamine but with a triazine core
Uniqueness
This compound is unique due to its combination of phenoxy and amino groups on a benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2,4,6-triphenoxybenzene-1,3,5-triamine |
InChI |
InChI=1S/C24H21N3O3/c25-19-22(28-16-10-4-1-5-11-16)20(26)24(30-18-14-8-3-9-15-18)21(27)23(19)29-17-12-6-2-7-13-17/h1-15H,25-27H2 |
Clé InChI |
BRAPMHAKABDYDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2N)OC3=CC=CC=C3)N)OC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14922123.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14922126.png)
![1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B14922132.png)
![2-[5-(3,4-Dichlorophenyl)furan-2-yl]-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B14922138.png)
![4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922140.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B14922145.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B14922149.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14922163.png)
![1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B14922183.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B14922184.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B14922185.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)
![3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922197.png)
